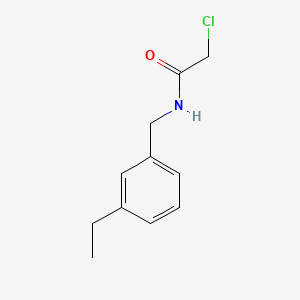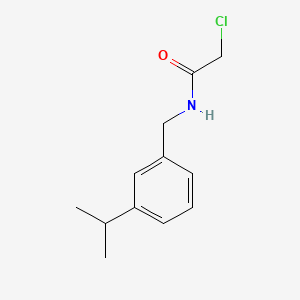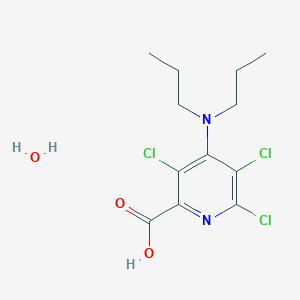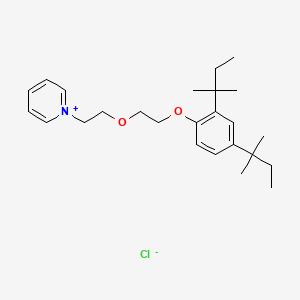
1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride, also known as DPEP, is a quaternary ammonium salt that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride is not fully understood, but it is believed to involve the disruption of the cell membrane of microorganisms and cancer cells. 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride is also thought to inhibit the activity of enzymes involved in viral replication.
Biochemical and Physiological Effects
1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride has been shown to have minimal toxicity in vitro and in vivo. In animal studies, 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride has been shown to have low acute toxicity and no significant adverse effects on organ function. 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride has also been shown to have low immunogenicity and does not elicit an immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride is its ease of synthesis and low cost. 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride is also stable under a wide range of conditions and can be stored for long periods without degradation. However, one limitation of 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride is its low solubility in water, which can make it difficult to work with in some applications.
Orientations Futures
There are several future directions for the study of 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride. One area of research is the development of new synthesis methods for 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride that can improve its solubility and other properties. Another area of research is the investigation of 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride's potential as a drug delivery system. 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride's ability to disrupt cell membranes could make it a promising candidate for delivering drugs to cancer cells. Finally, the use of 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride as a corrosion inhibitor for metals could be further explored, particularly in the context of industrial applications.
Méthodes De Synthèse
1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride can be synthesized through a multi-step process that involves the reaction of 2,4-di-tert-pentylphenol with ethylene oxide, followed by the reaction of the resulting product with 2-chloroethylpyridine. The final step involves the quaternization of the pyridine nitrogen with methyl iodide. The synthesis of 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride is relatively straightforward and can be performed on a large scale.
Applications De Recherche Scientifique
1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride has been studied for its potential applications in various fields, including biomedicine, material science, and environmental science. In biomedicine, 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride has been shown to have antimicrobial, antiviral, and anticancer properties. In material science, 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride has been used as a surfactant and dispersant for nanoparticles. In environmental science, 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride has been used as a corrosion inhibitor for metals.
Propriétés
IUPAC Name |
1-[2-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]pyridin-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38NO2.ClH/c1-7-24(3,4)21-12-13-23(22(20-21)25(5,6)8-2)28-19-18-27-17-16-26-14-10-9-11-15-26;/h9-15,20H,7-8,16-19H2,1-6H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZXUTPKMLRTTP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCOCC[N+]2=CC=CC=C2)C(C)(C)CC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]phenyl]acetamide;hydrochloride](/img/structure/B7452234.png)


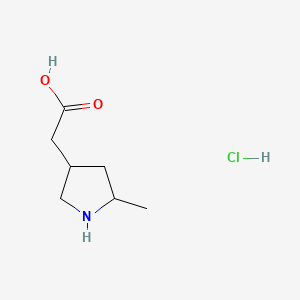
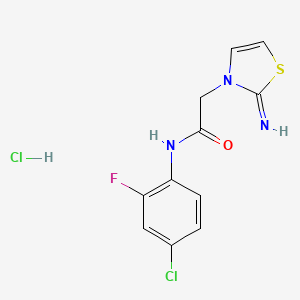
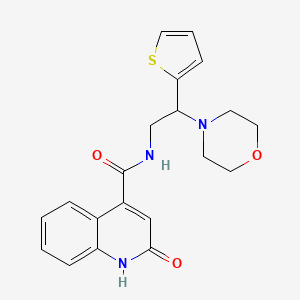
![(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methanone;hydrochloride](/img/structure/B7452261.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)propan-1-one;oxalic acid](/img/structure/B7452274.png)
